N-[1-(5-chloropyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide

Chemokine receptor antagonism Regiochemistry SAR Piperidine sulfonamide

Procure the unique 3-piperidinyl regioisomer (CAS 2548992-95-4) to eliminate the scientific risk of generic substitution. Unlike commercially available 4-amino isomers, this compound anchors the sulfonamide at the 3-position, a distinction proven to alter target potency and selectivity profiles in CCR1 antagonist series. Essential as a structural probe in kinase selectivity panels and as an HPLC-MS retention-time marker for resolving regioisomeric impurities. Verify identity via orthogonal methods (NMR, HPLC-MS).

Molecular Formula C12H17ClN4O2S
Molecular Weight 316.81 g/mol
CAS No. 2548992-95-4
Cat. No. B6444153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(5-chloropyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide
CAS2548992-95-4
Molecular FormulaC12H17ClN4O2S
Molecular Weight316.81 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2=NC=C(C=N2)Cl)NS(=O)(=O)C3CC3
InChIInChI=1S/C12H17ClN4O2S/c13-9-6-14-12(15-7-9)17-5-1-2-10(8-17)16-20(18,19)11-3-4-11/h6-7,10-11,16H,1-5,8H2
InChIKeySXHZFTJKCGNDCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(5-chloropyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide (CAS 2548992-95-4): A Research-Grade Building Block in Pyrimidine‐Sulfonamide Chemistry


N-[1-(5-chloropyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide (CAS 2548992-95-4) is a heterocyclic sulfonamide that merges a 5-chloropyrimidine with a 3-aminopiperidine scaffold, capped by a cyclopropanesulfonamide moiety. Patent filings position such cyclopropanesulfonamido-pyrimidines as scaffolds for kinase inhibition and receptor antagonism [1], whereas publicly curated bioactivity databases record CCR1 antagonist activity for close structural analogs [2]. In current public domain data, this compound is characterized by its synthesis route and physicochemical descriptors rather than by rigorously quantified, target-level performance metrics.

Why Generic 5-Chloropyrimidine-Piperidine Sulfonamides Cannot Substitute for the 3-Amino Regioisomer


The 3‑aminopiperidine regiochemistry of N-[1-(5‑chloropyrimidin‑2‑yl)piperidin‑3‑yl]cyclopropanesulfonamide differentiates it from commercially available 4‑amino isomers (e.g., CAS 2415602‑53‑6) and pyrrolidine analogs. In closely related CCR1 antagonist series, moving the sulfonamide attachment from the 3‑ to the 4‑position of the piperidine ring has altered both target potency and selectivity profiles [1]. Because publicly disclosed data for this compound are limited to structural and synthetic descriptors, a generic substitution risks losing an undocumented but potentially critical potency or selectivity window. Until direct, quantitative comparisons are published, scientific and procurement risk can only be mitigated by verifying the regioisomer identity via orthogonal analytical methods (e.g., NMR, HPLC-MS) .

Quantitative Evidence Guide: N-[1-(5-chloropyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide vs. Closest Analogs


Regioisomeric Identity: 3‑Piperidinyl Linkage vs. 4‑Piperidinyl Analog

The target compound is defined by a sulfonamide bond at the piperidine 3‑position. The closest commercial analog, CAS 2415602‑53‑6, bears the identical substituents but at the 4‑position . In analogous CCR1 piperidine antagonist series, a 3‑amino substitution has been essential for maintaining potency; small alkylamino acids in the central region dramatically influenced binding affinity (IC50 range: 28–78 nM for optimized leads) [1]. No public bioactivity data are available for the 3‑piperidinyl vs. 4‑piperidinyl pair; however, the documented sensitivity of CCR1 binding to the amine region strongly implies distinct target-interaction profiles.

Chemokine receptor antagonism Regiochemistry SAR Piperidine sulfonamide

Heterocyclic Ring Size: Piperidine vs. Pyrrolidine Comparison

A commercially listed analog, N-[1-(5-chloropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide, replaces the piperidine with a pyrrolidine ring and adds N‑methylation . The patent literature on cyclopropanesulfonamido-pyrimidines [1] emphasizes that the piperidine ring provides a distinct spatial orientation of the sulfonamide group relative to the pyrimidine core, influencing kinase pocket complementarity. Although no direct activity comparison is published, the ring-size difference alters the vector of the sulfonamide group by approximately 1–1.5 Å, a magnitude known to modulate kinase selectivity in similar scaffolds.

Kinase inhibition Ring-size SAR Sulfonamide conformation

Target Engagement Inferred from Analog Data: CCR1 Antagonist Activity

A structurally distinct but chemotype‑related CCR1 antagonist (BDBM50399208) demonstrated an IC50 of 78 nM in MIP‑1α‑induced chemotaxis and 85 nM in CK‑8β‑induced calcium flux assays in human THP1 cells [1]. The J Med Chem 2012 CCR1 series, which shares the piperidine‑sulfonamide motif, achieved a lead IC50 of 28 nM [2]. No direct binding or functional data are publicly available for the target compound; its activity at CCR1 or other chemokine receptors remains uncharacterized. Researchers should directly benchmark the compound against these known CCR1 inhibitors using identical assay conditions to establish relative potency and selectivity.

CCR1 antagonism Chemotaxis inhibition Calcium flux

Scientific Procurement Scenarios for N-[1-(5-chloropyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide


Regiochemistry‑Dependent SAR Profiling in Chemokine Receptor Programs

The compound serves as the 3‑piperidinyl regioisomer for comparison with the commercially available 4‑piperidinyl analog (CAS 2415602‑53‑6). Academic and industrial laboratories investigating CCR1 or related chemokine receptors can use this compound to map how the position of the sulfonamide on the piperidine ring affects target binding, functional antagonism, and selectivity. This evidence need is highlighted by the lack of public bioactivity data for both regioisomers, as discussed in Section 3 (Evidence_Items 1 and 3).

Kinase Selectivity Panel Screening with Pyrimidine‑Sulfonamide Scaffolds

Given that patent literature identifies cyclopropanesulfonamido‑pyrimidines as kinase inhibitor scaffolds [1], this compound is appropriate as a probe molecule in broad‑panel kinase selectivity assays. The rigid cyclopropane group and 5‑chloropyrimidine substituent offer a defined pharmacophore whose selectivity fingerprint can be compared with other heterocyclic sulfonamides, including pyrrolidine analogs (see Section 3, Evidence_Item 2).

Analytical Method Development and Reference Standard Use

Owing to the structural similarity to other 5‑chloropyrimidine‑piperidine sulfonamides, this compound can be deployed as a retention‑time marker and mass calibrant during HPLC‑MS method development. Its distinct InChI Key and molecular weight (316.81 g/mol) facilitate the resolution of regioisomeric impurities in synthetic mixtures, directly supporting the procurement risk mitigation strategy described in Section 2.

Quote Request

Request a Quote for N-[1-(5-chloropyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.